1-Naphthalenecarbonitrile, 4-(4-methyl-1-piperidinyl)-
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Overview
Description
4-(4-Methylpiperidin-1-yl)-1-naphthonitrile is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. This compound is characterized by the presence of a naphthonitrile group attached to a methylpiperidine moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperidin-1-yl)-1-naphthonitrile typically involves the reaction of 4-methylpiperidine with 1-naphthonitrile under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Common solvents used in this reaction include ethanol and methanol, while catalysts such as palladium or platinum are often employed to enhance the reaction rate .
Industrial Production Methods
In an industrial setting, the production of 4-(4-Methylpiperidin-1-yl)-1-naphthonitrile may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced catalytic systems and automated reaction monitoring can further improve the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperidin-1-yl)-1-naphthonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often resulting in the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different products by adding hydrogen or removing oxygen.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
4-(4-Methylpiperidin-1-yl)-1-naphthonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperidin-1-yl)-1-naphthonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(4-Methylpiperidin-1-yl)-1-naphthonitrile include:
- 4-(4-Methylpiperidin-1-yl)aniline
- 4-(2-Aminoethyl)pyridine
- 3-(2-Aminoethyl)pyridine
Uniqueness
What sets 4-(4-Methylpiperidin-1-yl)-1-naphthonitrile apart from these similar compounds is its unique combination of the naphthonitrile and methylpiperidine moieties. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research applications .
Properties
CAS No. |
870888-42-9 |
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Molecular Formula |
C17H18N2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
4-(4-methylpiperidin-1-yl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C17H18N2/c1-13-8-10-19(11-9-13)17-7-6-14(12-18)15-4-2-3-5-16(15)17/h2-7,13H,8-11H2,1H3 |
InChI Key |
HPXCTFGPHMIEAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=CC=C(C3=CC=CC=C32)C#N |
Origin of Product |
United States |
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